Dodecyl urocanate
Overview
Description
Dodecyl urocanate is a long-chain ester derivative of urocanic acid. Urocanic acid is a naturally occurring compound found in the skin, where it plays a role in absorbing ultraviolet radiation. This compound, with its amphiphilic properties, has been studied for various applications, including its potential use as a catalyst in ester hydrolysis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl urocanate typically involves the esterification of urocanic acid with dodecanol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst, where urocanic acid and dodecanol are heated together under reflux conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The separation of the product from the reaction mixture is typically achieved through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Dodecyl urocanate undergoes various chemical reactions, including:
Isomerization: this compound exists in both E and Z isomers, which can be interconverted under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Isomerization: Ultraviolet light can induce the isomerization of this compound from the E to the Z form.
Major Products:
Hydrolysis: Urocanic acid and dodecanol.
Isomerization: E and Z isomers of this compound.
Scientific Research Applications
Dodecyl urocanate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of dodecyl urocanate in catalysis involves the interaction of its imidazole ring with the substrate, facilitating the hydrolysis reaction. In biological systems, urocanate derivatives interact with bacterial regulatory proteins, influencing cellular metabolism and virulence factor expression .
Comparison with Similar Compounds
Urocanic Acid: The parent compound of dodecyl urocanate, known for its role in ultraviolet radiation absorption.
Methyl Urocanate: Another ester derivative of urocanic acid, used in similar applications but with different physical properties.
Uniqueness: this compound’s long alkyl chain imparts unique amphiphilic properties, making it more effective in certain catalytic and biological applications compared to shorter-chain derivatives .
Properties
IUPAC Name |
dodecyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-22-18(21)13-12-17-15-19-16-20-17;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20);1H/b13-12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVZQRYCABPTP-UEIGIMKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC1=CN=CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C/C1=CN=CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67358-41-2 | |
Record name | Dodecyl urocanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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